6,8,10-trimethyl-7-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Antitumor Properties
SMR000146595: has been identified as having potential antitumor properties. Compounds within the same family, such as 1,3,5-triazines, have been used clinically to treat various cancers, including lung, breast, and ovarian cancer . The specific structure of SMR000146595 suggests it could be part of ongoing research into novel cancer therapies, focusing on its mechanism of action and efficacy across different cancer cell lines.
Aromatase Inhibitory Activity
The compound’s structure is similar to other triazines that have shown significant aromatase inhibitory activity . This application is particularly relevant in the treatment of hormone-sensitive cancers, where the inhibition of aromatase can reduce the production of estrogen, thereby slowing the growth of tumors.
Antimicrobial Applications
SMR000146595 may have applications as a siderophore-mediated drug . Siderophores are molecules that bind and transport iron in microorganisms, and their analogs can be used to combat bacterial infections, making them valuable in the development of new antibiotics.
Corticotrophin-Releasing Factor Antagonism
The compound has a potential use as a corticotrophin-releasing factor 1 receptor antagonist . This application could be explored in the context of stress-related disorders, as corticotrophin-releasing factor plays a role in the stress response.
Leukotriene Antagonism
Structurally related compounds have shown activity against leukotriene C4 (LTC4) antagonists . LTC4 is involved in inflammatory responses, and antagonists can have therapeutic applications in conditions like asthma and allergic rhinitis.
Antiparasitic Activity
The triazine structure of SMR000146595 suggests it could be tested for antiparasitic activity. Similar compounds have shown in vitro activity against Trypanosoma brucei, the causative organism of Human African Trypanosomiasis . Research could focus on the compound’s efficacy and safety in treating this and other parasitic infections.
特性
IUPAC Name |
6,8,10-trimethyl-7-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-10-9-19(3)13(12-7-5-4-6-8-12)11(2)16(10)14(20)17-15(21)18-16/h4-8,10-11,13H,9H2,1-3H3,(H2,17,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSXRWNFSXWXPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(C(C12C(=O)NC(=O)N2)C)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。